

Technical Support Center: Refinement of C21 Delivery Methods in Animal Models

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Compound of Interest

Compound Name: C215

Cat. No.: B1663142

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A Note on Compound Identification: The information provided herein pertains to the selective Angiotensin II Type 2 Receptor (AT2R) agonist commonly referred to as Compound 21 (C21), also known as buloxibutid (CAS Number: 477775-14-7)[1][2][3]. It is important to distinguish this compound from other molecules that may be designated with similar names in the literature.

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the delivery of the AT2R agonist C21 in animal models.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the formulation and administration of C21 in preclinical research.

Question	Answer
My C21 is not dissolving. What solvent should I use?	C21 is known to be poorly soluble in aqueous solutions but is soluble in dimethyl sulfoxide (DMSO)[1][4]. For in vivo studies, a common approach is to first dissolve C21 in a minimal amount of DMSO and then dilute it with a suitable vehicle such as saline, corn oil, or a cyclodextrin solution[4][5]. A product data sheet suggests a solubility of ≥ 2.08 mg/mL in a 10% DMSO and 90% corn oil mixture, or in 10% DMSO and 90% (20% SBE- β -CD in saline)[4]. Always prepare fresh solutions and do not store aqueous solutions for more than a day.
I'm observing precipitation of C21 after diluting the DMSO stock with my aqueous vehicle. How can I prevent this?	This is a common issue with poorly soluble compounds. To mitigate precipitation: - Ensure the initial DMSO stock concentration is not too high. - Add the DMSO stock to the aqueous vehicle slowly while vortexing or sonicating. - Consider using co-solvents or solubilizing agents in your final formulation. Vehicles containing polyethylene glycol (PEG), carboxymethyl cellulose (CMC), or cyclodextrins can improve the solubility and stability of hydrophobic compounds[5]. For example, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline is a standard option for increasing the solubility of poorly soluble compounds for in vivo administration.
I am seeing signs of toxicity or irritation in my animals after injection. What could be the cause?	Toxicity or irritation can stem from the compound itself or the vehicle. - Vehicle Toxicity: High concentrations of DMSO can be toxic to animals[5]. It is recommended to keep the final DMSO concentration in the administered formulation as low as possible, ideally below 10% and preferably even lower for sensitive applications. Always include a vehicle-only

	<p>control group in your experiments to assess the effects of the formulation itself. - Compound Toxicity: While C21 is generally well-tolerated at therapeutic doses, high concentrations may lead to off-target effects or toxicity. It's crucial to perform dose-response studies to determine the optimal therapeutic window in your specific animal model and disease state.</p>
The oral bioavailability of my C21 formulation is low and variable. How can I improve it?	<p>C21 has an estimated oral bioavailability of 20-30% in rats[6]. To improve oral absorption: - Formulation Strategies: Consider using self-emulsifying drug delivery systems (SEDDS) or lipid-based formulations, which can enhance the absorption of lipophilic drugs[7]. Nanocrystal formulations can also improve the dissolution rate and bioavailability of poorly soluble compounds[8]. - Food Effect: The presence of food, particularly high-fat diets, can sometimes enhance the absorption of lipophilic compounds. However, this can also introduce variability, so it's important to standardize feeding protocols.</p>
I'm not observing the expected therapeutic effect in my animal model. What should I check?	<p>Several factors could contribute to a lack of efficacy: - Dose and Route: Ensure you are using an appropriate dose and route of administration for your specific model. Published studies have used a range of doses from 0.03 mg/kg to 20 mg/kg depending on the route and indication[5][9][10]. - Formulation and Stability: Confirm that your C21 formulation is stable and that the compound has not precipitated out of solution before or after administration. - Pharmacokinetics: The half-life of C21 in rats is approximately 4 hours[6]. The dosing frequency should be adjusted accordingly to maintain therapeutic concentrations. For continuous exposure, consider using osmotic minipumps for subcutaneous infusion[11]. - Target</p>

Engagement: Verify the expression and accessibility of the AT2R in your target tissue and animal model.

Frequently Asked Questions (FAQs)

Question	Answer
What are the physicochemical properties of C21?	<p>C21 (Buloxibutid) has the following properties: -</p> <p>Molecular Formula: $C_{23}H_{29}N_3O_4S_2$[1] -</p> <p>Molecular Weight: 475.6 g/mol [1][12] - CAS Number: 477775-14-7[1][12] - Appearance: A solid[1] - Solubility: Soluble in DMSO, poorly soluble in water[1][4].</p>
What are the recommended routes of administration for C21 in animal models?	<p>C21 has been successfully administered via several routes in preclinical studies: -</p> <p>Intraperitoneal (IP) injection: A common route for systemic administration in rodents. Doses are typically in the range of 0.03 mg/kg[9][13]. - Oral gavage (PO): C21 is orally bioavailable[6][14]. Doses for oral administration are generally higher than for parenteral routes to account for incomplete absorption, for instance, 0.12 mg/kg/day has been used in rats[10]. - Intravenous (IV) injection: Used for achieving rapid and complete systemic exposure. An acute IV injection of 0.25 mg/kg has been used in mice[15]. - Subcutaneous (SC) infusion: Osmotic minipumps can be used for continuous delivery, which can be beneficial given the compound's relatively short half-life[11]. A dose of 100 ng/kg/min has been used in mice[11]. - Intracerebroventricular (ICV) infusion: For direct administration to the central nervous system, bypassing the blood-brain barrier[16].</p>
What are typical dosages for C21 in rats and mice?	<p>Dosages vary depending on the animal model, route of administration, and therapeutic indication. It is always recommended to perform a dose-finding study. See the "Quantitative Data" section for a summary of reported dosages.</p>

How should I prepare a C21 formulation for in vivo use?

A general procedure for preparing a formulation for parenteral injection is as follows: 1. Calculate the total amount of C21 needed for your study. 2. Prepare a stock solution of C21 in 100% DMSO. For example, a 10 mg/mL stock solution. 3. For the final formulation, slowly add the DMSO stock solution to your vehicle (e.g., saline, corn oil, or a cyclodextrin solution) while vortexing to achieve the desired final concentration of C21 and a low percentage of DMSO. 4. Visually inspect the final solution for any precipitation. If necessary, gentle warming or sonication may help, but stability should be confirmed. Always prepare fresh formulations on the day of use.

Are there known off-target effects of C21?

C21 is a highly selective agonist for the AT2R, with a much lower affinity for the AT1R (K_i values of 0.4 nM for AT2R and >10 μM for AT1R)[1][17]. However, as with any pharmacological agent, the potential for off-target effects at high concentrations cannot be entirely ruled out. It is crucial to use the lowest effective dose to minimize this risk.

Data Presentation: Quantitative Data Summary

The following tables summarize reported dosages and pharmacokinetic parameters for C21 from various preclinical studies.

Table 1: Reported C21 Dosages in Animal Models

Animal Model	Route of Administration	Dosage	Therapeutic Area	Reference
Rat (Spontaneously Hypertensive)	Intracerebroventricular (ICV) Infusion	5, 10, or 50 ng/kg/min	Stroke	[16]
Rat (Spontaneously Hypertensive)	Intraperitoneal (IP)	0.05 mg/kg	Hypertension	[1]
Rat	Intraperitoneal (IP)	0.03 mg/kg	Stroke	[9]
Rat	Oral (in drinking water)	0.12 mg/kg/day	Stroke in diabetic model	[18]
Rat	Oral Gavage	2 or 20 mg/kg (twice daily)	Pulmonary Hypertension	[5]
Mouse	Intravenous (IV)	0.25 mg/kg	Insulin Signaling	[15] [19]
Mouse	Intraperitoneal (IP)	0.03 mg/kg	Traumatic Brain Injury	[13]
Mouse (ApoE-/-)	Subcutaneous (SC) Infusion (osmotic minipump)	100 ng/kg/min	Atherosclerosis	[11]

Table 2: Illustrative Pharmacokinetic Parameters of a Hypothetical Poorly Soluble Small Molecule (for C21)

Disclaimer: The following table contains representative data for a generic, poorly soluble small molecule and should be used for illustrative purposes only. Actual pharmacokinetic parameters for C21 may vary and should be determined experimentally.

Parameter	Oral Administration (Rat)	IV Administration (Rat)
Dose	1 mg/kg	0.1 mg/kg
Cmax (ng/mL)	50 ± 15	200 ± 50
Tmax (h)	2.0 ± 0.5	0.1 ± 0.05
AUC (0-t) (ng*h/mL)	250 ± 70	100 ± 20
Half-life (t _{1/2}) (h)	~4	~4
Bioavailability (%)	~25%	100%

Experimental Protocols

Protocol 1: Preparation of C21 Formulation for Intraperitoneal (IP) Injection

Materials:

- C21 powder
- Sterile DMSO
- Sterile 0.9% saline
- Sterile microcentrifuge tubes
- Vortex mixer

Procedure:

- Calculate the required amount of C21: Based on the desired dose (e.g., 0.03 mg/kg), the average weight of the animals, and the injection volume (e.g., 5 mL/kg), calculate the final concentration of C21 needed in the injection solution.
- Prepare a stock solution: Weigh the required amount of C21 and dissolve it in a minimal volume of 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure the powder is completely dissolved by vortexing.

- Prepare the final formulation: In a sterile tube, add the required volume of sterile 0.9% saline.
- Dilute the stock solution: While vortexing the saline, slowly add the calculated volume of the C21/DMSO stock solution to the saline to achieve the final desired concentration. This gradual addition helps prevent precipitation.
- Final DMSO concentration: Ensure the final concentration of DMSO in the formulation is below 10%.
- Administer immediately: Use the freshly prepared solution for IP injection.

Protocol 2: Administration of C21 via Oral Gavage in Mice

Materials:

- C21 formulation (prepared as described above, or in a suitable oral vehicle like corn oil)
- Appropriately sized oral gavage needle (e.g., 20-22 gauge, 1-1.5 inches with a ball tip for mice)
- Syringe (e.g., 1 mL)

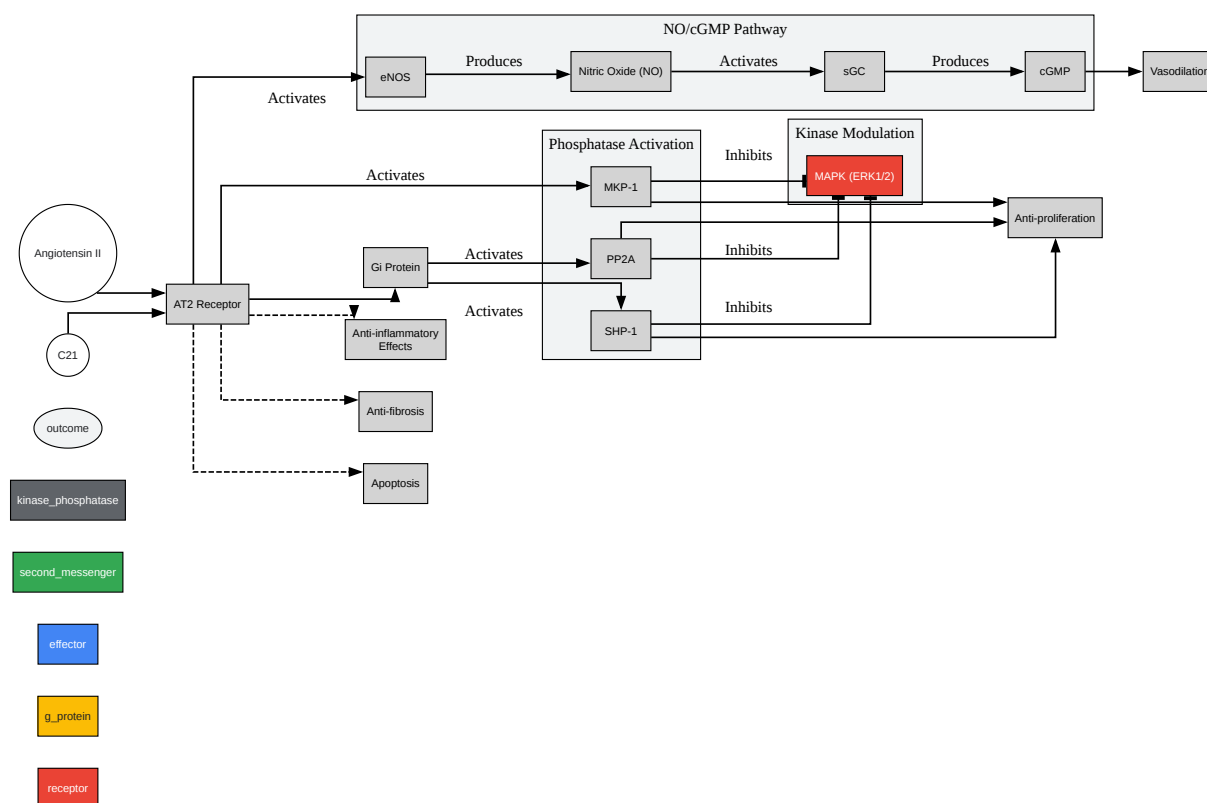
Procedure:

- Animal Restraint: Firmly restrain the mouse by scruffing the neck and back to immobilize the head and body.
- Measure Gavage Needle Length: Measure the distance from the corner of the mouse's mouth to the last rib to ensure the needle will reach the stomach without causing perforation.
- Positioning: Hold the mouse in a vertical position to straighten the esophagus.
- Needle Insertion: Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the tube as it is advanced. Do not force the needle if resistance is met.

- **Compound Administration:** Once the needle is in the stomach, slowly administer the C21 formulation. The typical gavage volume for a mouse is 5-10 mL/kg.
- **Withdrawal:** After administration, gently and slowly withdraw the gavage needle.
- **Monitoring:** Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing.

Mandatory Visualizations

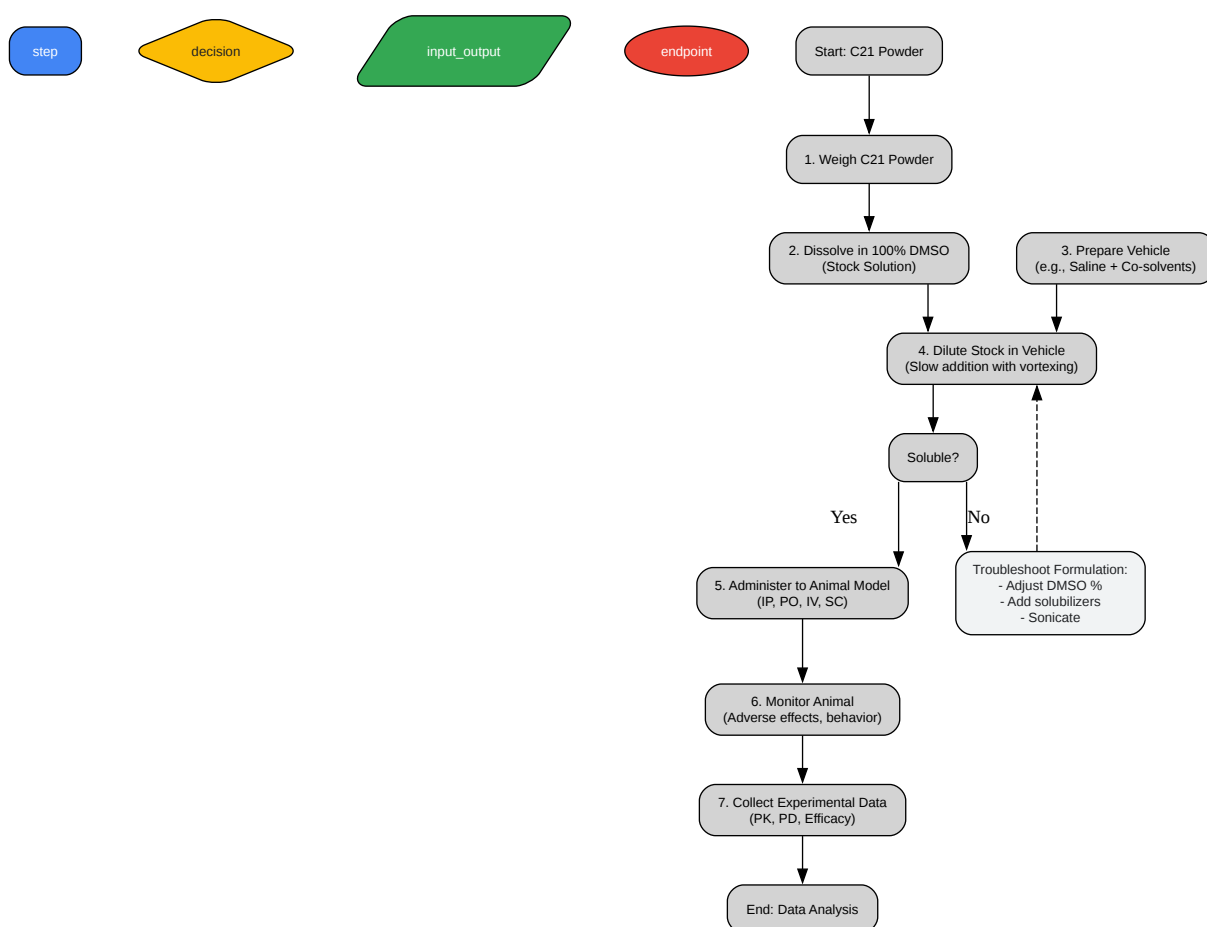
AT2 Receptor Signaling Pathway



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Caption: AT2 Receptor signaling cascade initiated by agonists like C21.

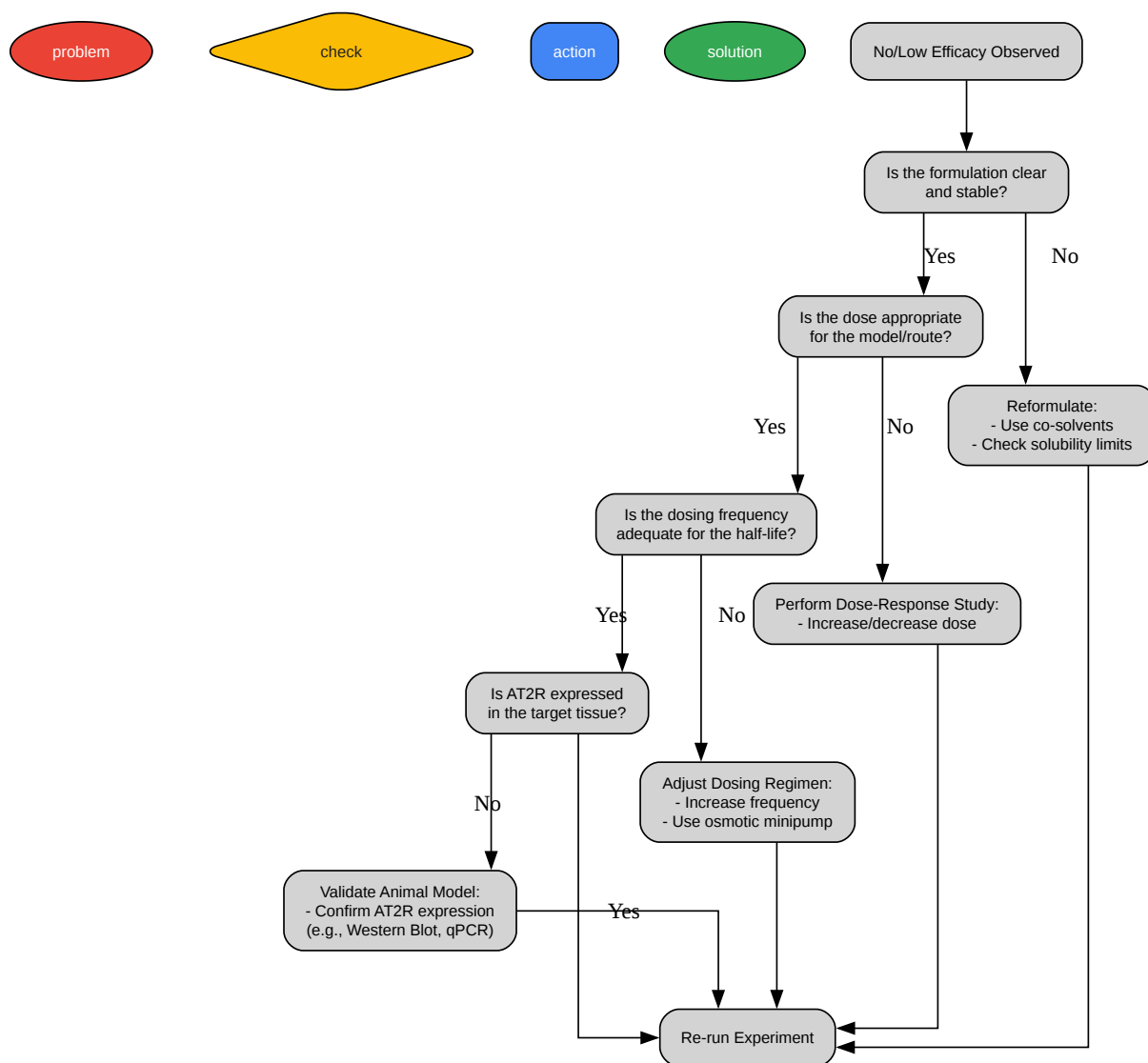
Experimental Workflow: C21 Formulation and In Vivo Administration



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Caption: Workflow for C21 formulation and in vivo administration.

Troubleshooting Logic for Poor In Vivo Efficacy



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Caption: Troubleshooting logic for addressing poor in vivo efficacy of C21.

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